N-[3-chloro-4-(morpholine-4-carbonyl)phenyl]furan-2-carboxamide
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Overview
Description
N-[3-chloro-4-(morpholine-4-carbonyl)phenyl]furan-2-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a furan ring, a morpholine moiety, and a chloro-substituted phenyl group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-chloro-4-(morpholine-4-carbonyl)phenyl]furan-2-carboxamide typically involves a multi-step process. One common method includes the following steps:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the chloro-substituted phenyl group: This step often involves a halogenation reaction using reagents such as thionyl chloride or phosphorus pentachloride.
Attachment of the morpholine moiety: This can be done through a nucleophilic substitution reaction where morpholine is reacted with an appropriate electrophile.
Formation of the carboxamide group: This step involves the reaction of the amine group with a carboxylic acid derivative, such as an acid chloride or an ester, under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
N-[3-chloro-4-(morpholine-4-carbonyl)phenyl]furan-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The carboxamide group can be reduced to form amines.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as sodium azide or thiourea can be used under basic conditions.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[3-chloro-4-(morpholine-4-carbonyl)phenyl]furan-2-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of N-[3-chloro-4-(morpholine-4-carbonyl)phenyl]furan-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
N-[3-chloro-4-(morpholine-4-carbonyl)phenyl]thiophene-2-carboxamide: Similar structure but with a thiophene ring instead of a furan ring.
N-[3-chloro-4-(morpholine-4-carbonyl)phenyl]pyrrole-2-carboxamide: Similar structure but with a pyrrole ring instead of a furan ring.
Uniqueness
N-[3-chloro-4-(morpholine-4-carbonyl)phenyl]furan-2-carboxamide is unique due to the presence of the furan ring, which imparts distinct chemical properties compared to its thiophene and pyrrole analogs. The furan ring is more electron-rich, making it more reactive in certain chemical reactions. Additionally, the combination of the chloro-substituted phenyl group and the morpholine moiety provides a unique set of interactions with biological targets, potentially leading to different biological activities.
Properties
IUPAC Name |
N-[3-chloro-4-(morpholine-4-carbonyl)phenyl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O4/c17-13-10-11(18-15(20)14-2-1-7-23-14)3-4-12(13)16(21)19-5-8-22-9-6-19/h1-4,7,10H,5-6,8-9H2,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQBWJEFMFCFDJH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=C(C=C(C=C2)NC(=O)C3=CC=CO3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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